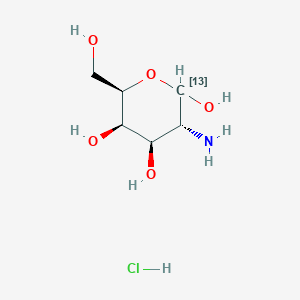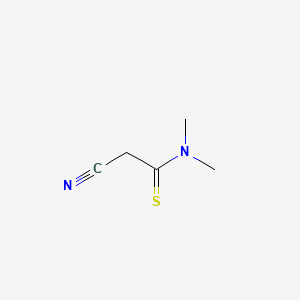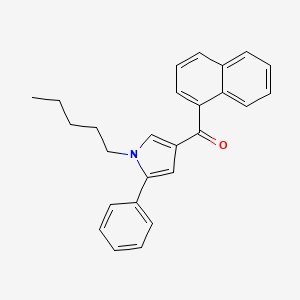
1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol is a synthetic lipid compound It is characterized by the presence of two palmitoyl groups and a 15-(p-iodophenyl)pentadecanoyl group attached to a glycerol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol typically involves the esterification of glycerol with palmitic acid and 15-(p-iodophenyl)pentadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The iodophenyl group in the compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol has several scientific research applications:
Chemistry: Used as a model compound for studying lipid behavior and interactions in various chemical environments.
Biology: Employed in the study of lipid metabolism and the role of lipids in cellular processes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the development of specialized coatings and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol involves its interaction with lipid membranes and cellular components. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the iodophenyl group may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-3-(15-(p-bromophenyl)pentadecanoyl)-rac-glycerol: Similar structure but with a bromine atom instead of iodine.
1,2-Dipalmitoyl-3-(15-(p-chlorophenyl)pentadecanoyl)-rac-glycerol: Similar structure but with a chlorine atom instead of iodine.
1,2-Dipalmitoyl-3-(15-(p-fluorophenyl)pentadecanoyl)-rac-glycerol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol lies in the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can enhance the compound’s ability to interact with specific molecular targets and may also influence its behavior in biological systems.
Propiedades
Número CAS |
150518-91-5 |
|---|---|
Fórmula molecular |
C56H99IO6 |
Peso molecular |
995.306 |
Nombre IUPAC |
[2-hexadecanoyloxy-3-[15-(4-iodophenyl)pentadecanoyloxy]propyl] hexadecanoate |
InChI |
InChI=1S/C56H99IO6/c1-3-5-7-9-11-13-15-17-22-26-30-34-38-42-54(58)61-49-53(63-56(60)44-40-36-32-28-24-18-16-14-12-10-8-6-4-2)50-62-55(59)43-39-35-31-27-23-20-19-21-25-29-33-37-41-51-45-47-52(57)48-46-51/h45-48,53H,3-44,49-50H2,1-2H3 |
Clave InChI |
BGGCWGJMZZZKSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC1=CC=C(C=C1)I)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
1,2-dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


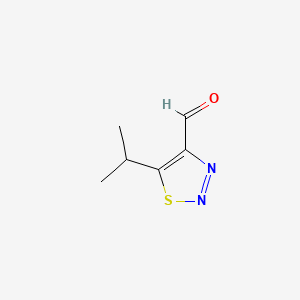

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)
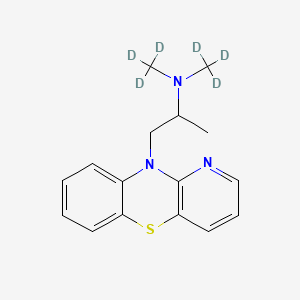
![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)
